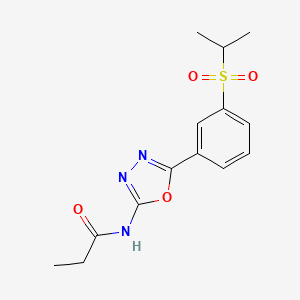
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide is a useful research compound. Its molecular formula is C14H17N3O4S and its molecular weight is 323.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, target interactions, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H15N3O4S
- Molecular Weight : 309.34 g/mol
- CAS Number : 922102-09-8
The primary biological activity of this compound is attributed to its interaction with specific enzymes and pathways. It has been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for the synthesis of tetrahydrofolate, a vital cofactor in DNA synthesis and cell proliferation. This inhibition leads to a disruption in cellular growth and division, making it a candidate for further research in cancer treatment and other proliferative diseases.
Antiviral Activity
Recent studies have indicated that oxadiazole derivatives exhibit promising antiviral properties. For instance, related compounds have demonstrated activity against various viruses, including HIV and influenza. The mechanism often involves the inhibition of viral replication by targeting viral enzymes or disrupting cellular pathways essential for viral life cycles .
Anticancer Activity
The compound's ability to inhibit DHFR suggests potential anticancer applications. In vitro studies have shown that similar oxadiazole derivatives can significantly reduce the viability of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Case Studies
Research Findings
- Antiviral Efficacy : A study highlighted that derivatives of oxadiazoles showed IC50 values as low as 1.96 μM against reverse transcriptase enzymes, suggesting strong antiviral potential against HIV .
- Inhibition of Cancer Cell Lines : Research indicated that compounds with similar structural motifs displayed potent anticancer activity, with IC50 values ranging from 0.2 μM to 0.5 μM in various human cancer cell lines.
- Mechanistic Insights : The interaction with DHFR was characterized through kinetic studies, revealing that this compound acts as a competitive inhibitor.
特性
IUPAC Name |
N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-4-12(18)15-14-17-16-13(21-14)10-6-5-7-11(8-10)22(19,20)9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIZACZDFIRBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













